Ethyl perfluoropentanoate
Overview
Description
. This compound is characterized by its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl perfluoropentanoate can be synthesized through the esterification of perfluoropentanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove the ester as it forms, thus driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Ethyl perfluoropentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a strong acid or base, this compound can hydrolyze to form perfluoropentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong carbon-fluorine bonds.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Nucleophiles such as amines or thiols, high temperatures, and pressure.
Major Products Formed:
Hydrolysis: Perfluoropentanoic acid and ethanol.
Reduction: Perfluoropentanol.
Substitution: Various substituted perfluoropentanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl perfluoropentanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a standard in analytical chemistry for gas chromatography.
Biology: Investigated for its potential effects on biological systems due to its fluorinated nature, which can influence membrane permeability and protein interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of ethyl perfluoropentanoate is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, this can affect membrane permeability and protein binding. The exact molecular targets and pathways are still under investigation, but the compound’s ability to disrupt lipid bilayers and interact with hydrophobic regions of proteins is of particular interest .
Comparison with Similar Compounds
- Perfluoropentanoic acid
- Perfluorobutanoic acid
- Perfluorohexanoic acid
Comparison: Ethyl perfluoropentanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its acid counterparts. The ester group makes it more hydrophobic and less reactive towards nucleophiles compared to the corresponding acids. This difference in reactivity and physical properties makes this compound suitable for applications where stability and hydrophobicity are desired .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c1-2-18-3(17)4(8,9)5(10,11)6(12,13)7(14,15)16/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYNXOZKKQLOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335697 | |
Record name | Ethyl perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424-36-2 | |
Record name | Ethyl perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Nonafluorovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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